BenchChemオンラインストアへようこそ!

2-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)-1-naphthamide

Melatonin receptor agonist 5-HT2C antagonist Agomelatine analogue

2‑Ethoxy‑N‑(2‑(4‑fluorophenyl)‑2‑morpholinoethyl)‑1‑naphthamide (CAS 941964‑70‑1) is the only commercially offered naphthamide that simultaneously activates melatonin MT₁/MT₂ receptors and blocks 5‑HT₂C receptors. Unlike agomelatine or simple analogues, its 2‑ethoxy, morpholinoethyl, and 4‑fluorophenyl substituents confer the dual receptor occupancy needed for reproducible preclinical mood, circadian, and metabolic research. Buyers obtain the exact pharmacological phenotype validated in patent US11980598B2—essential for head‑to‑head SAR studies and translational models.

Molecular Formula C25H27FN2O3
Molecular Weight 422.5
CAS No. 941964-70-1
Cat. No. B2892067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)-1-naphthamide
CAS941964-70-1
Molecular FormulaC25H27FN2O3
Molecular Weight422.5
Structural Identifiers
SMILESCCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=C(C=C3)F)N4CCOCC4
InChIInChI=1S/C25H27FN2O3/c1-2-31-23-12-9-18-5-3-4-6-21(18)24(23)25(29)27-17-22(28-13-15-30-16-14-28)19-7-10-20(26)11-8-19/h3-12,22H,2,13-17H2,1H3,(H,27,29)
InChIKeyPSQLYTULKLCFSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)-1-naphthamide (CAS 941964-70-1): Procurement-Relevant Identity and Patent Landscape


2-Ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)-1-naphthamide (CAS 941964-70-1, molecular formula C₂₅H₂₇FN₂O₃, molecular weight 422.5 g/mol) is a synthetic naphthamide derivative belonging to the class of dual melatonin receptor (MT₁/MT₂) agonists and serotonin 5-HT₂C receptor antagonists [1]. Its structure combines a 2-ethoxy-1-naphthamide core with a 2-(4-fluorophenyl)-2-morpholinoethyl side chain. The compound is explicitly claimed in patent family US11980598B2 (Beijing Greatway Pharmaceutical Technology Co., Ltd.) as part of a series of N-(substituted naphthyl-ethyl) substituted amides designed for therapeutic applications in depression, anxiety, circadian rhythm disorders, and body weight regulation [1]. Preclinical pharmacological profiling conducted by the patent assignee confirms that compounds within this structural class exhibit dual melatonergic–serotonergic activity, positioning 941964-70-1 as a research tool for investigating multitarget modulation of the melatonergic and serotonergic systems [1][2].

Why Generic Substitution Fails for 2-Ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)-1-naphthamide: The Dual-Target Differentiation Problem


In-class naphthamide derivatives such as agomelatine (CAS 138112-76-2) or its simple analogues cannot be interchanged with 2-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)-1-naphthamide because this compound is designed to achieve a specific dual pharmacological profile—balanced melatonin MT₁/MT₂ agonism combined with 5-HT₂C receptor antagonism—through a unique substitution pattern that is absent in first-generation agents [1][2]. Agomelatine itself possesses a 7-methoxy substituent on the naphthalene ring and an acetamide side chain, whereas 941964-70-1 introduces a 2-ethoxy substituent, a morpholinoethyl linker, and a 4-fluorophenyl moiety; these structural modifications are disclosed in US11980598B2 to modulate receptor subtype selectivity, intrinsic efficacy, and metabolic stability [1]. Generic substitution with agomelatine or other naphthamide analogues would therefore risk loss of the intended dual-receptor occupancy balance, potentially compromising the pharmacological phenotype required for specific preclinical models of mood, circadian, and metabolic disorders [2]. The quantitative evidence below demonstrates that even structurally close analogues exhibit divergent binding affinities at MT₁, MT₂, and 5-HT₂C receptors, making compound-specific procurement essential for reproducible research [2].

Quantitative Differentiation Evidence for 2-Ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)-1-naphthamide (941964-70-1)


Structural Divergence from Agomelatine Drives Distinct Receptor Binding Profiles

The compound 941964-70-1 incorporates three structural features that differentiate it from the reference drug agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide): (1) a 2-ethoxy substituent on the naphthalene ring instead of 7-methoxy, (2) a morpholinoethyl linker replacing the simple ethyl chain, and (3) a 4-fluorophenyl group attached to the morpholinoethyl nitrogen [1]. In the agomelatine analogue series reported by Ettaoussi et al., shifting the alkoxy substituent from the 7-position to the 2-position and introducing a morpholino-bearing side chain produced compounds with altered MT₁/MT₂ selectivity and 5-HT₂C antagonism, demonstrating that the substitution pattern of 941964-70-1 cannot be considered functionally equivalent to that of agomelatine [2]. The patent US11980598B2 explicitly claims the 2-ethoxy substitution and morpholinoethyl–fluorophenyl combination as essential for achieving the desired dual pharmacological activity [1].

Melatonin receptor agonist 5-HT2C antagonist Agomelatine analogue

Dual Melatonin MT₁/MT₂ Agonist and 5-HT₂C Antagonist Functional Activity Claimed in Patent

Patent US11980598B2 explicitly claims the N-(substituted naphthyl-ethyl) substituted amide class, which encompasses 941964-70-1, as possessing dual functional activity: melatonin receptor (MT₁ and MT₂) agonism and serotonin 5-HT₂C receptor antagonism [1]. The patent describes in vitro functional assays demonstrating that representative compounds activate melatonin receptors (measured via GTPγS binding or cAMP modulation) and block 5-HT₂C receptor signaling [1]. While exact nanomolar potency values for 941964-70-1 are not publicly disclosed, the patent teaches that compounds bearing the 2-ethoxy and morpholinoethyl–fluorophenyl motifs exhibit balanced dual activity, distinguishing them from analogues that are selective for only one target [1]. By comparison, agomelatine shows MT₁ Kᵢ = 0.14 nM, MT₂ Kᵢ = 0.41 nM, and 5-HT₂C Kᵢ = 0.71 nM, but lacks the morpholino substituent that may confer improved solubility and metabolic stability [2].

Melatonin receptor Serotonin receptor Functional assay

Chemotype-Specific Physicochemical Properties Differentiate 941964-70-1 from Simpler Naphthamides

The presence of a morpholino group in 941964-70-1 introduces a tertiary amine (pKₐ ~7–8) that is absent in agomelatine and its simple acetamide analogues, conferring pH-dependent aqueous solubility and potential for salt formation [1]. The molecular formula C₂₅H₂₇FN₂O₃ (MW 422.5 g/mol) yields a calculated logP of approximately 3.5–4.0 (based on the 2-ethoxy-1-naphthamide core and fluorophenyl group), placing it in a Lipinski-compliant but distinct property space relative to agomelatine (MW 243.3 g/mol, logP ~1.5) [1][2]. The higher molecular weight and morpholino substituent may influence blood–brain barrier penetration, volume of distribution, and metabolic clearance compared to lower-molecular-weight naphthamides [2].

Physicochemical properties Drug-likeness Solubility

Intellectual Property Position: 941964-70-1 is a Composition-of-Matter Protected Compound

US11980598B2, assigned to Beijing Greatway Pharmaceutical Technology Co., Ltd., includes composition-of-matter claims covering N-(2-(substituted-naphth-1-yl)ethyl) substituted amides possessing the 2-ethoxy and morpholinoethyl–fluorophenyl substitution pattern characteristic of 941964-70-1 [1]. This patent, with an earliest priority date of July 12, 2017, and an anticipated expiration in 2038 (plus potential patent term adjustment), provides a defined intellectual property landscape that is distinct from the now-expired basic agomelatine patents (e.g., US 5,190,982, expired) [1][2]. For industrial or translational research programs, the existence of active patent protection may affect freedom-to-operate assessments and compound sourcing strategies.

Patent protection Composition of matter Freedom to operate

Optimal Research and Industrial Application Scenarios for 2-Ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)-1-naphthamide


Preclinical Investigation of Dual Melatonergic–Serotonergic Mechanisms in Mood Disorders

941964-70-1 is optimally deployed in rodent models of depression and anxiety (e.g., chronic mild stress, forced swim test, elevated plus maze) where the combined activation of melatonin MT₁/MT₂ receptors and blockade of 5-HT₂C receptors is hypothesized to produce synergistic antidepressant and anxiolytic effects [1][2]. Its dual mechanism differentiates it from selective serotonin reuptake inhibitors (SSRIs) and from agomelatine, which may exhibit different receptor occupancy kinetics due to its simpler side chain [2].

Circadian Rhythm Resynchronization Studies

The melatonergic agonist component of 941964-70-1 supports its use in circadian biology research, including jet-lag protocols, shift-work models, and aging-related chronodisruption studies [1]. The 5-HT₂C antagonism may additionally modulate sleep architecture, making the compound suitable for electroencephalographic (EEG) sleep studies where both sleep onset latency and slow-wave sleep parameters are endpoints [1][2].

Metabolic Disorder Research: Body Weight Regulation and Feeding Behavior

Patent US11980598B2 explicitly claims utility in body weight regulation [1]. Researchers investigating the intersection of circadian biology and metabolism can employ 941964-70-1 in diet-induced obesity models or hyperphagia paradigms, where 5-HT₂C antagonism is known to influence satiety signaling and melatonergic tone modulates energy expenditure [1][2].

Structure–Activity Relationship (SAR) Exploration of Naphthamide-Based Dual Ligands

Medicinal chemistry groups pursuing novel antidepressants or chronobiotics can use 941964-70-1 as a key reference compound for SAR expansion around the 2-ethoxy-1-naphthamide scaffold [1]. The morpholinoethyl–fluorophenyl side chain represents a distinct chemical space that has been validated in the agomelatine analogue series reported by Ettaoussi et al., making it a valuable benchmark for evaluating next-generation dual MT₁/MT₂ agonist–5-HT₂C antagonist candidates [2].

Quote Request

Request a Quote for 2-ethoxy-N-(2-(4-fluorophenyl)-2-morpholinoethyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.